![molecular formula C20H18N2O4 B2626764 Ethyl 6-oxo-1-phenyl-4-phenylmethoxypyridazine-3-carboxylate CAS No. 899728-99-5](/img/structure/B2626764.png)
Ethyl 6-oxo-1-phenyl-4-phenylmethoxypyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 6-oxo-1-phenyl-4-phenylmethoxypyridazine-3-carboxylate” is a chemical compound with the molecular formula C20H18N2O4. It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) and constitutes a rapid and easy synthesis of highly functionalized heterocycles .
Molecular Structure Analysis
The molecular structure of “Ethyl 6-oxo-1-phenyl-4-phenylmethoxypyridazine-3-carboxylate” is based on structures generated from information available in ECHA’s databases . The dihydropyrimidine ring adopts a screw-boat conformation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the Biginelli reaction and the Huisgen 1,3-dipolar cycloaddition . The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) .
Scientific Research Applications
- Dihydropyrimidinones (DHPMs) like this compound have been investigated for their potential as anticancer agents . Monastrol, a DHPM, acts as a kinesin-5 inhibitor, disrupting cell division and leading to apoptosis. Researchers explore derivatives of DHPMs to enhance their efficacy against cancer cells.
- The synthesis of DHPMs, including this compound, is a powerful tool in medicinal chemistry. By modifying the structure, researchers can fine-tune pharmacological properties and develop novel drug candidates .
- Scientists study the biological effects of DHPMs to understand their interactions with cellular components. This compound’s ester group and phenyl substituents may influence its activity .
- Theoretical investigations explore the molecular properties of this compound. Density functional theory (DFT) calculations provide insights into its electronic structure, reactivity, and stability .
- Investigating the crystal structure and conformational preferences of this compound contributes to materials science. Its screw-boat conformation may impact its physical properties .
- The Biginelli reaction, employed in the synthesis of this compound, is a versatile method for constructing DHPMs. Researchers continue to refine and optimize this synthetic route .
- Convergent approaches, such as the Huisgen 1,3-dipolar cycloaddition, allow efficient access to complex molecules like LaSOM® 293 .
Anticancer Research
Medicinal Chemistry
Biological Activity Screening
Computational Chemistry
Materials Science
Organic Synthesis Strategies
Mechanism of Action
While the specific mechanism of action for “Ethyl 6-oxo-1-phenyl-4-phenylmethoxypyridazine-3-carboxylate” is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
properties
IUPAC Name |
ethyl 6-oxo-1-phenyl-4-phenylmethoxypyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-2-25-20(24)19-17(26-14-15-9-5-3-6-10-15)13-18(23)22(21-19)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCNBCJDSLLJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzyloxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.